

Investigating Pain Modulation with (+/-)-J 113397: A Technical Guide

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Compound of Interest

Compound Name: (+/-)-J 113397

Cat. No.: B1145597

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Introduction

(+/-)-J 113397 is a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] As the first of its kind, J-113397 has been a pivotal pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system, particularly in the modulation of pain.[2][3] This technical guide provides an in-depth overview of the core methodologies and quantitative data associated with the investigation of pain modulation using **(+/-)-J 113397**.

Core Concepts: Mechanism of Action

(+/-)-J 113397 acts as a competitive antagonist at the NOP receptor.[3][4] This means it binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation, without initiating a biological response itself.[5] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[6] Upon activation by an agonist like N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[7] By blocking the NOP receptor, J-113397 inhibits these downstream signaling events.

Data Presentation: Quantitative Analysis of (+/-)-J 113397

The following tables summarize the key quantitative data for (+/-)-J 113397, providing a clear comparison of its binding affinities and functional potencies.

Table 1: Binding Affinity of (+/-)-J 113397 for the NOP Receptor

Parameter	Receptor	Cell Line/Tissue	Value (nM)
Ki	Cloned Human NOP	CHO Cells	1.8[3]
Ki	Mouse NOP	Mouse Brain	1.1[3]
IC50	Human NOP	CHO Cells	2.3[1]

Table 2: Selectivity Profile of (+/-)-J 113397 for Human Opioid Receptors

Receptor	Binding Affinity (Ki, nM)	Selectivity (Fold vs. NOP)
NOP	1.8[3]	-
μ (mu)	1000[3]	~556
δ (delta)	>10,000[3]	>5556
κ (kappa)	640[3]	~356

Table 3: Functional Antagonist Potency of (+/-)-J 113397

Assay	Cell Line/Tissue	Parameter	Value
[³⁵ S]GTPγS Binding	CHO-NOP cells	IC50 (nM)	5.3[3]
cAMP Accumulation	CHO-NOP cells	pA2	7.52[8]
Mouse Colon Contractility	Mouse Colon	pA2	8.07[8]
Electrically Stimulated Mouse Vas Deferens	Mouse Vas Deferens	pA2	7.85[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of **(+/-)-J 113397**.

In Vitro Assays

1. Radioligand Binding Assay

- Objective: To determine the binding affinity (K_i) of **(+/-)-J 113397** for the NOP receptor.
- Methodology:
 - Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[3] Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.[3]
 - Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin or [³H]Nociceptin), and varying concentrations of unlabeled **(+/-)-J 113397** as the competitor.[2][9]
 - Incubation: The mixture is incubated to allow the binding to reach equilibrium.[9]
 - Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[9]

- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
- Data Analysis: The concentration of **(+/-)-J 113397** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

2. [³⁵S]GTPγS Binding Assay

- Objective: To assess the functional antagonist activity of **(+/-)-J 113397** by measuring its ability to inhibit agonist-stimulated G protein activation.[9]
- Methodology:
 - Membrane and Reagent Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used. The assay buffer contains GDP to keep the G proteins in an inactive state.[6]
 - Assay Components: The assay mixture includes the cell membranes, a NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, GDP, and varying concentrations of **(+/-)-J 113397**.[6]
 - Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the activated G proteins.[6]
 - Filtration: The reaction is terminated by rapid filtration through glass fiber filters.[6]
 - Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
 - Data Analysis: The antagonist's potency is often expressed as a pKB or pA2 value, determined through Schild analysis. A pA2 value is derived from the Schild plot, which graphs the log of (concentration ratio - 1) against the log of the antagonist concentration. [10][11]

3. cAMP Accumulation Assay

- Objective: To determine the functional antagonist activity of **(+/-)-J 113397** by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[6]
- Methodology:
 - Cell Culture: Whole cells expressing the NOP receptor are used.[6]
 - Pre-incubation: Cells are pre-incubated with varying concentrations of **(+/-)-J 113397**. [6]
 - Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist (e.g., N/OFQ).[6]
 - Incubation: The mixture is incubated to allow for changes in intracellular cAMP levels.
 - Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA).[6]
 - Data Analysis: The ability of **(+/-)-J 113397** to reverse the agonist-induced inhibition of cAMP production is quantified to determine its IC50 or pA2 value.

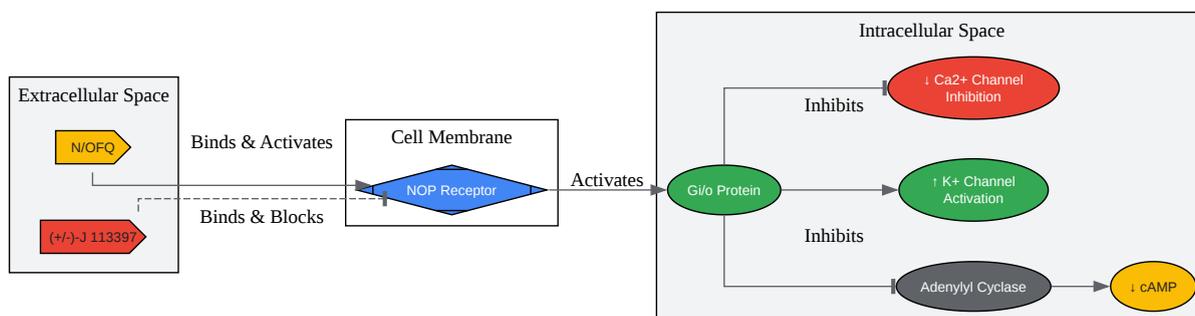
In Vivo Assays

1. Mouse Tail-Flick Test

- Objective: To evaluate the in vivo efficacy of **(+/-)-J 113397** in blocking the hyperalgesic effects of N/OFQ.[9]
- Methodology:
 - Animal Model: Mice are used for this thermal nociception assay.[9]
 - Drug Administration: **(+/-)-J 113397** is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, prior to the administration of N/OFQ.[4] N/OFQ is often administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.[4]
 - Nociceptive Testing: The tail-flick test measures the latency of the mouse to withdraw its tail from a source of radiant heat. A shortened latency indicates hyperalgesia.

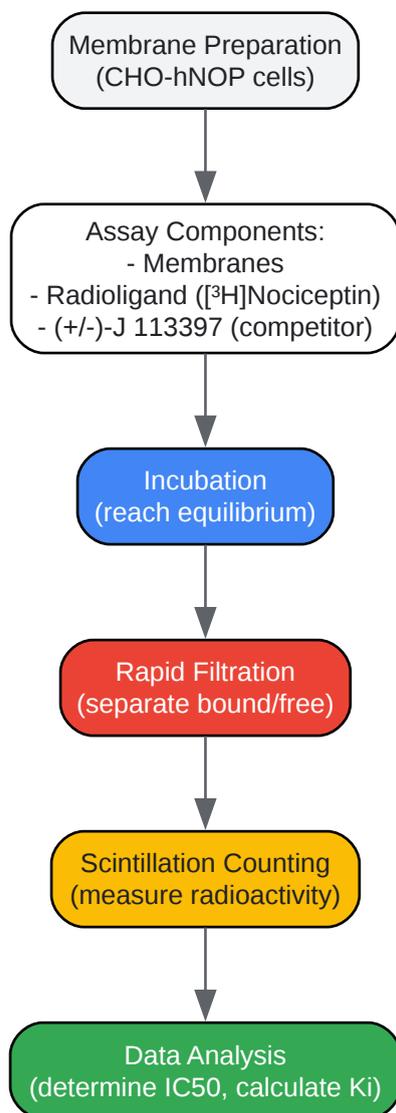
- Data Analysis: The ability of **(+/-)-J 113397** to reverse the N/OFQ-induced decrease in tail-flick latency is measured.

Mandatory Visualizations



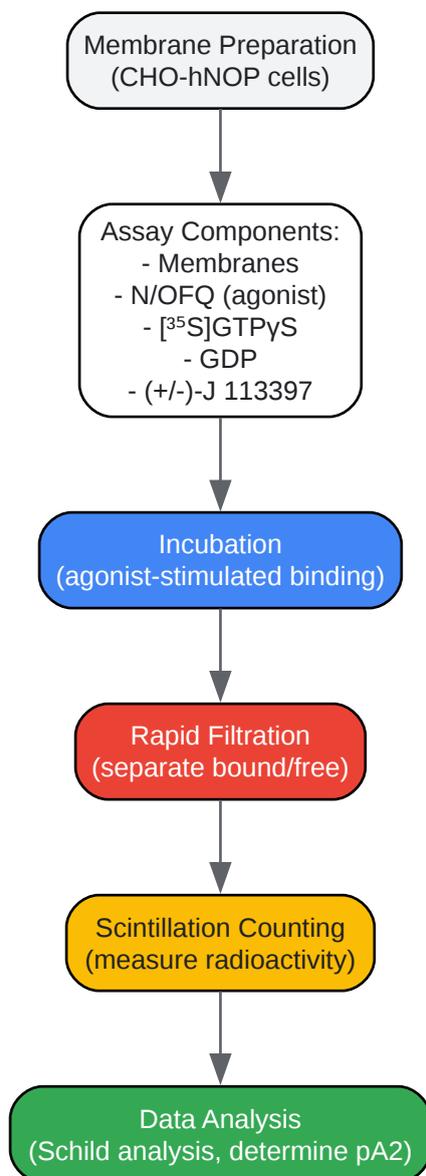
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Caption: NOP Receptor Signaling Pathway and Inhibition by **(+/-)-J 113397**.



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Caption: Experimental Workflow for Radioligand Binding Assay.



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Caption: Experimental Workflow for $[^{35}\text{S}]$ GTPyS Binding Assay.

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